N-Butyryl-DL-homocysteine thiolactone
Overview
Description
Mechanism of Action
Target of Action
N-Butyryl-DL-homocysteine thiolactone, also known as N-(2-oxothiolan-3-yl)butanamide, is an analogue of N-acyl homoserine lactone (AHL) . AHLs are small, diffusible signaling molecules involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .
Mode of Action
The compound interacts with its targets by mimicking the structure of AHLs . This interaction leads to changes in bacterial behavior, such as biofilm formation and virulence .
Biochemical Pathways
The compound affects the quorum sensing pathway, which is a form of cell-to-cell communication in bacteria . By mimicking AHLs, it can interfere with the normal functioning of this pathway, leading to changes in gene expression and cellular metabolism .
Pharmacokinetics
AHLs are small and lipophilic, allowing them to easily cross cell membranes and distribute throughout the body .
Result of Action
The compound’s action results in the inhibition of biofilm formation and virulence factors in bacteria . It has been used for degrading microbial communities and reducing bacterial pathogenicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and their AHLs can affect the compound’s ability to interfere with quorum sensing . Additionally, factors such as pH, temperature, and the presence of enzymes that can degrade AHLs can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-Butyryl-DL-homocysteine thiolactone interacts with various enzymes, proteins, and other biomolecules. It is known to induce violacein expression in a Chromobacterium violaceum mutant usually not able to produce homoserine lactones . The compound is also involved in the induction of hyperhomocysteinemia .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease cardiac contractility and coronary flow .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to downregulate H3K4me3 modifications, further weakening the Atr-Chk1-NER pathway, resulting in the occurrence of neural tube defects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown that the incidence of seizures induced by this compound injections was higher in certain mice than in others .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of an error-correcting reaction in protein biosynthesis, generated when homocysteine is selected in place of methionine by methionyl-tRNA synthetases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-DL-homocysteine thiolactone typically involves the reaction of butyric acid with homocysteine thiolactone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyryl-DL-homocysteine thiolactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiolactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
N-Butyryl-DL-homocysteine thiolactone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an analgesic and anticonvulsant.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403190 | |
Record name | N-Butyryl-DL-homocysteine thiolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39837-08-6 | |
Record name | N-Butyryl-DL-homocysteine thiolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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